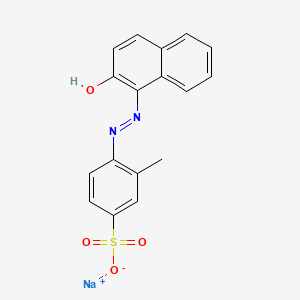

CID 136163669

Beschreibung

Evolution of Dye Research in Wastewater Treatment Technologies

The history of dye research in wastewater treatment has transitioned from conventional methods to more advanced and sustainable technologies. csuohio.edugsconlinepress.comresearchgate.net Initially, physical and chemical processes like coagulation, flocculation, and adsorption were the primary focus. csuohio.edugsconlinepress.com However, these methods often proved to be expensive and could lead to the formation of hazardous sludge. mdpi.comijacskros.com

The limitations of conventional approaches spurred research into biological treatments, which are generally more cost-effective and environmentally friendly. walshmedicalmedia.comjabonline.in Still, the complex and stable nature of many synthetic dyes, including azo dyes, makes them resistant to conventional aerobic biological degradation. jabonline.incdnsciencepub.com

This has led to the current emphasis on Advanced Oxidation Processes (AOPs). AOPs are characterized by the generation of highly reactive hydroxyl radicals that can effectively degrade a wide range of recalcitrant organic pollutants. walshmedicalmedia.com Key AOPs investigated for dye removal include Fenton and photo-Fenton processes, ozonation, electrochemical oxidation, and photocatalysis. frontiersin.orgfrontiersin.orgjofamericanscience.org Research continues to evolve, with a growing interest in combining different treatment methods, such as biological and advanced oxidation processes, to achieve more efficient and complete remediation of dye-contaminated wastewater. cdnsciencepub.com

Significance of Acid Orange 8 in Contemporary Industrial Effluents for Research Context

Acid Orange 8, a monoazo dye, is a significant component in the effluents of various industries, including textiles, leather, paper, and food processing. chemimpex.comworlddyevariety.comontosight.aiiosrjournals.org Its widespread use can be attributed to its vibrant orange hue, good water solubility, and low production cost. frontiersin.orgchemimpex.comarcjournals.org Despite not having superior coloristic properties compared to other acid dyes, its cost-effectiveness makes it a common choice for dyeing materials like wool, silk, and nylon. frontiersin.orgontosight.aiarcjournals.org

The presence of Acid Orange 8 in industrial wastewater is a major environmental concern. iosrjournals.orgarcjournals.org Even at very low concentrations, its color is highly visible and aesthetically displeasing, and it can significantly reduce light penetration in water bodies, thereby inhibiting photosynthesis and affecting aquatic ecosystems. jabonline.iniosrjournals.org Furthermore, as an azo dye, Acid Orange 8 has the potential to break down into harmful aromatic amines, which can be toxic and carcinogenic. jabonline.iniosrjournals.orgmdpi.com Its classification as a banned aromatic amine substance under certain standards highlights its environmental relevance. frontiersin.org The prevalence and potential hazards of Acid Orange 8 make it a crucial target for research and the development of effective wastewater treatment strategies.

Current Challenges in Azo Dye Transformation and Remediation Studies

The remediation of azo dyes from wastewater presents several significant challenges. A primary difficulty lies in the inherent stability of their chemical structure, particularly the azo bond (-N=N-), which makes them resistant to degradation under natural conditions. mdpi.comcdnsciencepub.com

Conventional wastewater treatment methods often fall short. Physical methods like adsorption can be effective in color removal but merely transfer the pollutant to a solid phase, creating a secondary pollution problem. mdpi.com While biological treatments are often seen as a more sustainable option, many azo dyes are recalcitrant to aerobic biodegradation. jabonline.incdnsciencepub.com Anaerobic degradation can break the azo bond but may lead to the formation of potentially harmful and carcinogenic aromatic amines. mdpi.com

Advanced Oxidation Processes (AOPs), while promising, also have their limitations. These processes can be costly due to high energy and reagent requirements. mdpi.comfrontiersin.org Furthermore, the efficiency of AOPs can be influenced by various factors in the wastewater matrix, such as pH and the presence of other organic and inorganic compounds. frontiersin.org A significant challenge is achieving complete mineralization of the dye into harmless substances like carbon dioxide and water, as partial degradation can sometimes result in byproducts that are more toxic than the parent dye. researchgate.net Therefore, a key focus of current research is to develop more efficient, cost-effective, and environmentally benign remediation technologies that can overcome these challenges.

Scope and Objectives of Academic Inquiry on Acid Orange 8

Academic research on Acid Orange 8 is primarily focused on developing and optimizing effective methods for its removal from wastewater. A major area of investigation involves the application of Advanced Oxidation Processes (AOPs). Researchers are exploring various AOPs, including photocatalysis with catalysts like zinc oxide (ZnO) and titanium dioxide (TiO2), as well as Fenton and photo-Fenton processes, to degrade Acid Orange 8. ijacskros.comfrontiersin.orgfrontiersin.orgresearchgate.net The objectives of these studies include determining the optimal operating conditions (e.g., pH, catalyst concentration, light intensity) to maximize degradation efficiency. frontiersin.orgfrontiersin.org

Another significant research direction is the use of adsorption techniques. Studies have investigated the efficacy of various low-cost adsorbents, such as modified zeolites and bio-based materials, for the removal of Acid Orange 8. arcjournals.orgresearchgate.net The goal is to develop adsorbents with high capacity and to understand the kinetics and isotherms of the adsorption process.

Furthermore, there is a growing interest in understanding the degradation pathways and identifying the intermediate products formed during the treatment of Acid Orange 8. This is crucial for ensuring that the treatment process leads to complete mineralization and does not generate more toxic byproducts. nih.gov The ultimate objective of this academic inquiry is to provide scientifically sound, efficient, and sustainable solutions for the remediation of wastewater contaminated with Acid Orange 8 and other similar azo dyes.

Detailed Research Findings

Photocatalytic Degradation of Acid Orange 8

Recent studies have demonstrated the effectiveness of photocatalysis in degrading Acid Orange 8. One study investigated the use of a ZnO/polyaniline (ZnO/PANi) nanocomposite and found that complete degradation of a 10 mg/L solution of Acid Orange 8 occurred in 35 minutes under visible light illumination. electrochemsci.org The efficiency of the degradation process was observed to decrease as the initial concentration of the dye increased. electrochemsci.org Another study utilizing ZnO nanopowder achieved over 70% decolorization in 35 minutes at an alkaline pH. ijacskros.com

The table below summarizes the conditions and outcomes of various photocatalytic degradation studies on Acid Orange 8.

| Catalyst | Light Source | Initial Dye Concentration | Time for Complete Degradation | Key Findings | Reference |

| ZnO/PANi nanocomposite | Visible Light | 10 mg/L | 35 minutes | Degradation efficiency decreases with increasing dye concentration. | electrochemsci.org |

| ZnO nanopowder | Solar Light | 10 ppm | >70% decolorization in 35 min | Maximum decolorization occurred at alkaline pH. | ijacskros.com |

| Nitrocellulose membranes (NCM) | Simulated Sunlight | 20 µmol/L | Not specified for completion | Degradation rate constant was 1.94 × 10⁻³ min⁻¹. Acidic conditions were favorable. | frontiersin.orgfrontiersin.org |

Adsorption of Acid Orange 8

Adsorption has also been explored as a viable method for removing Acid Orange 8 from aqueous solutions. Research on modified zeolites synthesized from coal fly ash and bottom ash showed that while unmodified zeolites had no affinity for the dye, surfactant-modified zeolites exhibited significantly enhanced adsorption capacity. arcjournals.org The adsorption process was found to follow pseudo-second-order kinetics, and the Freundlich isotherm model best described the equilibrium data. researchgate.net Another study using a chitosan-fumed silica (B1680970) composite found the adsorption to be an exothermic and spontaneous process, with a higher adsorption capacity at lower temperatures. acs.org

The following table presents data from adsorption studies on Acid Orange 8.

| Adsorbent | Key Parameters Investigated | Adsorption Capacity | Isotherm Model | Kinetic Model | Reference |

| Surfactant-modified zeolite (from coal bottom ash) | Contact time, initial concentration | 1.05 mg/g at 50 mg/L initial concentration | Langmuir | Pseudo-second order | arcjournals.org |

| Surfactant-modified zeolite (from coal fly ash) | Adsorbent mass, initial concentration | Higher than bottom ash-derived zeolite | Freundlich | Pseudo-second order | researchgate.net |

| Chitosan-fumed silica composite | Temperature | Higher at 5°C than at 45°C | Langmuir-Freundlich | Not specified | acs.org |

Degradation by Advanced Oxidation Processes (AOPs)

Various AOPs have been applied to the degradation of Acid Orange 8. A comparative study of Fenton, photo-Fenton, Fenton-like, and photo-Fenton-like processes found that the photo-Fenton process was the most effective, achieving 98.5% color removal in 50 minutes. jofamericanscience.org The degradation efficiency was found to be dependent on the concentrations of the Fenton reagents, hydrogen peroxide, and the dye itself, as well as the solution pH. jofamericanscience.org Another study focusing on the VUV/H2O2 process also highlighted the significant role of pH in the degradation of Acid Orange 8. researchgate.net

The table below outlines findings from studies on the degradation of Acid Orange 8 using different AOPs.

| AOP Method | Key Findings | Color Removal Efficiency | Time | Reference |

| Photo-Fenton | Most effective among Fenton-based processes. | 98.5% | 50 minutes | jofamericanscience.org |

| Fenton | Less effective than photo-Fenton. | 85.5% | 50 minutes | jofamericanscience.org |

| VUV/H₂O₂ | pH played a crucial role in degradation. | Not specified | Not specified | researchgate.net |

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

5850-86-2 |

|---|---|

Molekularformel |

C17H14N2NaO4S |

Molekulargewicht |

365.4 g/mol |

IUPAC-Name |

sodium 4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-methylbenzenesulfonate |

InChI |

InChI=1S/C17H14N2O4S.Na/c1-11-10-13(24(21,22)23)7-8-15(11)18-19-17-14-5-3-2-4-12(14)6-9-16(17)20;/h2-10,20H,1H3,(H,21,22,23); |

InChI-Schlüssel |

NSNAGUKUQZMCGN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O.[Na] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

C.I. 15575; NSC 51525; NSC-51525; NSC51525. |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Structural Elucidation Studies Pertaining to Acid Orange 8

Historical Development of Acid Orange 8 Synthetic Pathways

The synthesis of Acid Orange 8, a monoazo dye, is rooted in the foundational principles of azo chemistry developed in the 19th century. Its production follows a well-established and cost-effective two-step reaction sequence that is characteristic of most azo dyes.

The primary method for synthesizing Acid Orange 8 involves a diazotization reaction followed by an azo coupling. This process has been a cornerstone of the dye manufacturing industry due to its versatility and the vibrant colors produced. youtube.comconscientiabeam.com

The synthesis begins with the diazotization of an aromatic amine. For Acid Orange 8, the specific starting amine is 4-amino-3-methylbenzenesulfonic acid . In this initial step, the amine is treated with nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) under cold conditions (0–5 °C) to ensure the stability of the resulting diazonium salt. youtube.comconscientiabeam.com The product of this reaction is a diazonium salt, specifically 3-methyl-4-sulfophenyldiazonium chloride.

The second step is the coupling reaction. The freshly prepared diazonium salt, which is a weak electrophile, is reacted with a coupling agent. For Acid Orange 8, the coupling component is 2-naphthol (B1666908) (beta-naphthol). researchgate.net This reaction is an electrophilic aromatic substitution, where the diazonium salt attacks the electron-rich 2-naphthol molecule. youtube.com The reaction is carried out in an alkaline solution, as the phenoxide ion of 2-naphthol is a more powerful coupling agent than the neutral phenol. youtube.com The coupling occurs at the C1 position of the 2-naphthol ring, which is highly activated by the hydroxyl group, to form the stable azo compound, Acid Orange 8.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

To confirm the structure and purity of the synthesized Acid Orange 8, and to study its properties, a suite of advanced analytical techniques is employed.

UV-Visible spectrophotometry is a fundamental technique for the quantitative analysis of Acid Orange 8 in aqueous solutions. The color of the dye is due to its chromophore, the azo group (-N=N-), which is part of an extended conjugated system. This system absorbs light in the visible region of the electromagnetic spectrum. The concentration of Acid Orange 8 can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax). researchgate.net For Acid Orange 8, this value is consistently reported in the orange region of the spectrum.

| λmax (nm) | Source |

|---|---|

| 488 | researchgate.net |

| 490 | |

| 486-492 |

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in the Acid Orange 8 molecule, thereby confirming its chemical structure. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. bas.bg

The key functional groups and their expected absorption regions are:

O-H Stretching: A broad band typically appears in the 3200–3550 cm⁻¹ region, characteristic of the hydroxyl group on the naphthol ring. specac.com

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretching from the methyl group appears just below 3000 cm⁻¹.

N=N Stretching: The azo group, central to the dye's structure, shows a characteristic absorption in the 1504-1555 cm⁻¹ range, though it can sometimes be weak or obscured by aromatic ring vibrations. bas.bg

C=C Stretching: Aromatic ring C=C stretching vibrations result in multiple sharp peaks in the 1450–1600 cm⁻¹ region.

S=O Stretching: The sulfonate group (SO₃⁻) gives rise to strong, characteristic asymmetric and symmetric stretching bands, typically found in the 1150-1260 cm⁻¹ and 1030-1070 cm⁻¹ regions, respectively.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H (hydroxyl) | Stretching | 3200 - 3550 (broad) | specac.com |

| C-H (aromatic) | Stretching | 3000 - 3100 | specac.com |

| C-H (methyl) | Stretching | 2850 - 2960 | |

| N=N (azo) | Stretching | ~1500 - 1550 | bas.bg |

| C=C (aromatic) | Stretching | ~1450 - 1600 | bas.bg |

| S=O (sulfonate) | Stretching | ~1150 - 1260 and 1030 - 1070 |

¹H NMR: The spectrum would show distinct signals for the protons on the substituted benzene (B151609) ring and the naphthol ring, typically in the aromatic region (δ 7.0-9.0 ppm). A singlet corresponding to the three protons of the methyl group would appear upfield (around δ 2.3 ppm). chemicalbook.com The hydroxyl proton would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would display a unique signal for each chemically distinct carbon atom. The aromatic carbons of both the benzene and naphthalene (B1677914) rings would resonate in the downfield region (δ 110-160 ppm). researchgate.netchegg.com The carbon of the methyl group would give a signal in the upfield region (around δ 20 ppm). chemicalbook.com The carbon atom bonded to the hydroxyl group (C-O) and the carbons bonded to the azo group would be found at the lower end of the aromatic region.

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of Acid Orange 8 and identifying intermediates from its synthesis or degradation. The molecular formula of the sodium salt of Acid Orange 8 is C₁₇H₁₃N₂NaO₄S, corresponding to a molecular weight of 364.35 g/mol .

Using soft ionization techniques like Electrospray Ionization (ESI), the molecular ion can be detected, confirming the compound's identity. Tandem mass spectrometry (MS/MS) is used for structural elucidation through fragmentation analysis. For azo dyes, a characteristic fragmentation pathway is the cleavage of the C-N bonds adjacent to the central azo group (-N=N-). nih.gov This cleavage would break the Acid Orange 8 molecule into fragments corresponding to its original precursor ions, providing definitive structural proof. nih.govlibretexts.org This technique is also invaluable for detecting and identifying any transient intermediates or by-products formed during the synthesis, offering a deeper understanding of the reaction mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Crystallographic Analysis Techniques (e.g., X-ray Diffraction) for Structural Confirmation

X-ray crystallography is a powerful experimental science used to determine the precise atomic and molecular structure of a crystal. wikipedia.org By measuring the angles and intensities of X-rays diffracted by the crystalline structure, a three-dimensional model of the electron density within the crystal can be generated, revealing atomic positions and chemical bonds. wikipedia.org While specific crystallographic data for Acid Orange 8 (C.I. 15575) is not widely published, the methodology for its structural confirmation can be understood from studies on the broader class of monosulfonated azo dyes. mdpi.com

Crystallographic studies of these dyes are crucial for understanding their fundamental structures, which can exist in various protonated states. Researchers have successfully determined the single-crystal diffraction structures of systematically related free acid forms, doubly deprotonated forms, and sodium salt forms of azo anions. mdpi.com

Detailed Research Findings:

For monosulfonated azo dyes, crystallization from low pH aqueous solutions commonly results in a zwitterionic solid-state form. In this form, a proton attaches to the nitrogen atom of the azo group (–N=N–) that is bonded to the aromatic ring carrying the sulfonate group (–SO₃⁻). mdpi.com This structural feature is a common finding in the crystallographic analysis of this dye class.

The analysis involves obtaining a suitable, high-quality crystal of the compound, which is then placed in a monochromatic X-ray beam. wikipedia.org The resulting diffraction pattern of spots is recorded, and the intensities of these reflections are measured. wikipedia.org This data allows for the calculation of the crystal's unit cell parameters and the determination of its space group. For example, X-ray powder diffraction data for a related azobarbituric acid compound yielded a triclinic unit cell with specific parameters. cambridge.org

Although a specific crystal structure of Acid Orange 8 is not available in the search results, studies on related compounds provide insight into the expected data. For instance, the analysis of zeolites used to adsorb Acid Orange 8 utilized X-ray diffraction (XRD) to identify the crystalline phases present in the material. researchgate.net Similarly, XRD is used to characterize nanoparticles synthesized for the removal of the dye from wastewater. mdpi.comresearchgate.net

Crystallographic investigations provide invaluable data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. These studies have revealed the complex supramolecular motifs that can form in the solid state, particularly in the salt forms of sulfonated azo dyes. mdpi.com

Below are tables detailing the general properties of Acid Orange 8 and representative crystallographic data for a related azo compound to illustrate the outputs of such analyses.

Table 1: Chemical Properties of Acid Orange 8

| Property | Value | Source |

| IUPAC Name | sodium 4-((2-hydroxynaphthalen-1-yl)diazenyl)-3-methylbenzenesulfonate | nih.gov |

| CAS Number | 5850-86-2 | worlddyevariety.com |

| C.I. Number | 15575 | arcjournals.org |

| Molecular Formula | C₁₇H₁₃N₂NaO₄S | worlddyevariety.com |

| Molecular Weight | 364.35 g/mol | worlddyevariety.com |

| Appearance | Red-light orange powder | worlddyevariety.com |

| Solubility in Water | 1 mg/mL | |

| Maximum Absorption (λₘₐₓ) | 490 nm |

Table 2: Example X-ray Powder Diffraction Data for a Related Azo Compound (Monosodium Salt Azobarbituric Acid Dihydrate)

| Parameter | Value | Source |

| Crystal System | Triclinic | cambridge.org |

| Space Group | P-1 | cambridge.org |

| a (Å) | 3.546 (1) | cambridge.org |

| b (Å) | 9.210 (2) | cambridge.org |

| c (Å) | 9.738 (4) | cambridge.org |

| α (°) | 104.07 (4) | cambridge.org |

| β (°) | 98.09 (6) | cambridge.org |

| γ (°) | 98.80 (2) | cambridge.org |

| Unit Cell Volume (ų) | 299.6 | cambridge.org |

| Z (formula units/cell) | 1 | cambridge.org |

Environmental Fate and Transformation Pathways of Acid Orange 8

Photodegradation Research

Photodegradation is a key pathway for the transformation of Acid Orange 8 in the environment, influenced by a variety of factors.

Influence of Light Intensity on Photodegradation Kinetics

The rate of photodegradation of Acid Orange 8 is directly influenced by the intensity of light. frontiersin.orgfrontiersin.orgfrontiersin.org Studies have shown that an increase in light intensity generally leads to an enhanced degradation rate. frontiersin.orgfrontiersin.orgfrontiersin.org For instance, in a study using nitrocellulose membranes (NCM) under simulated sunlight, the degradation rate of Acid Orange 8 decreased as the light intensity was reduced from 481 to 289 µmol/(m²s). frontiersin.orgfrontiersin.org The highest photodegradation rate constant of 9.86 × 10⁻³ min⁻¹ was achieved at the maximum light intensity of 481 µmol/(m²s). frontiersin.orgfrontiersin.org This is because higher light intensity leads to a greater generation of photoexcited electrons and holes, which in turn produce more reactive radicals responsible for degradation. mdpi.com However, at very high light intensities, the degradation rate may become independent of the light intensity as the number of active sites on the photocatalyst becomes the limiting factor. mdpi.com

Impact of Solution pH on Photolytic Processes

The pH of the solution is a critical parameter affecting the photodegradation of Acid Orange 8. Research indicates that acidic conditions are favorable for the degradation of this dye. frontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.net Optimal degradation has been observed at a pH of 3.0. frontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.net The enhanced degradation in acidic environments can be attributed to the modification of the electrical double layer of the photocatalyst, which promotes the adsorption of the anionic Acid Orange 8 dye onto the catalyst surface. mdpi.com Conversely, at very low pH values (below 2.0), hydrogen ions can act as scavengers for hydroxyl radicals, which can inhibit the degradation process. derpharmachemica.com The rate of photocatalytic bleaching of Acid Orange 8 increases with a rise in pH up to 3.5, beyond which the rate is adversely affected. derpharmachemica.com

Effects of Ionic Species (Cations, Anions) on Photoreactivity

The presence of various ions in the water can either promote or inhibit the photodegradation of Acid Orange 8. Studies have shown that certain cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), can enhance the photodegradation rate. frontiersin.org For example, the photodegradation rate constant of Acid Orange 8 increased with increasing concentrations of Ca²⁺ and Mg²⁺ ions. frontiersin.org At a calcium ion concentration of 5 × 10⁻³ mol/L, the photodegradation rate constant was 5.67 × 10⁻³ min⁻¹, and at a magnesium ion concentration of 2 × 10⁻³ mol/L, it was 3.57 × 10⁻³ min⁻¹. frontiersin.org

Among anions, nitrate (B79036) (NO₃⁻) has been found to promote the photodegradation of Acid Orange 8. frontiersin.orgfrontiersin.orgresearchgate.net The photodegradation rate constant reached its highest value of 4.08 × 10⁻³ min⁻¹ at a nitrate concentration of 1 × 10⁻³ mol/L. frontiersin.org In contrast, carbonate ions (CO₃²⁻) have been shown to inhibit the photodegradation process. frontiersin.orgresearchgate.net The inhibitory effect of some ions can be due to competition with the dye molecules for adsorption sites on the photocatalyst. mdpi.com

Studies on Photodegradation in Various Aqueous Matrices

The composition of the aqueous matrix significantly impacts the photodegradation of Acid Orange 8. In pure water, the photolysis of Acid Orange 8 is almost negligible, with a degradation rate of less than 3%. frontiersin.org However, the presence of a photocatalyst like nitrocellulose membranes (NCM) can dramatically increase the degradation rate. frontiersin.org The photodegradation rate constant for Acid Orange 8 in an NCM system was found to be 1.94 × 10⁻³ min⁻¹, which is 27.3 times higher than in pure water. frontiersin.orgfrontiersin.org This enhancement is attributed to the generation of hydroxyl radicals on the NCM surface. frontiersin.orgfrontiersin.org

The initial concentration of the dye also plays a crucial role. The photodegradation effect decreases as the initial concentration of Acid Orange 8 increases. frontiersin.orgfrontiersin.org In one study, the photodegradation rate was negatively correlated with the concentration in the range of 20–120 μmol/L. frontiersin.orgfrontiersin.org

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are highly effective methods for the degradation of recalcitrant organic pollutants like Acid Orange 8. These processes are characterized by the generation of highly reactive hydroxyl radicals (•OH). mdpi.commdpi.com

Fenton and Photo-Fenton Reaction Mechanisms

Fenton and photo-Fenton processes are widely studied AOPs for the degradation of Acid Orange 8. derpharmachemica.comresearchgate.net The Fenton reaction involves the use of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to produce hydroxyl radicals under acidic conditions. mdpi.comresearchgate.net

The fundamental mechanism of the Fenton process is: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ bioline.org.br

The photo-Fenton process enhances the degradation efficiency by using UV or solar radiation, which promotes the regeneration of Fe²⁺ ions. bioline.org.br This regeneration allows the Fenton reaction to continue, leading to more efficient degradation. bioline.org.br

Fe(OH)²⁺ + hν → Fe²⁺ + •OH bioline.org.br

Studies have demonstrated that the degradation of Acid Orange 8 is dependent on the concentrations of the dye, Fenton's reagent (Fe²⁺ and H₂O₂), and the pH of the solution. derpharmachemica.com The decolorization rate of Acid Orange 8 has been shown to increase significantly with an increase in Fe²⁺ concentration. researchgate.net For example, the rate constant for decolorization increased approximately 10-fold (from 0.0027 to 0.0267 min⁻¹) when the Fe²⁺ concentration was increased from 5.0 × 10⁻⁶ to 2.5 × 10⁻⁵ mol/L. researchgate.net The optimal pH for the Fenton process is typically acidic, around 3.5. derpharmachemica.comacs.org The addition of NaCl has been found to have a negative effect on the decolorization of Acid Orange 8, while Na₂SO₄ did not show a significant impact. acs.org The destruction of the azo group in Acid Orange 8 occurs rapidly, while the subsequent degradation of aromatic intermediates like benzene (B151609) and naphthalene (B1677914) rings proceeds at a slower rate. bioline.org.bracs.org

| Parameter | Condition | Effect on Acid Orange 8 Degradation | Reference |

| Light Intensity | Increased from 289 to 481 µmol/(m²s) | Increased degradation rate | frontiersin.orgfrontiersin.org |

| pH | Acidic (optimal at 3.0) | Favorable for degradation | frontiersin.orgfrontiersin.orgfrontiersin.org |

| Cations | Increased Ca²⁺ and Mg²⁺ concentration | Promoted degradation | frontiersin.org |

| Anions | Presence of NO₃⁻ | Promoted degradation | frontiersin.orgfrontiersin.org |

| Anions | Presence of CO₃²⁻ | Inhibited degradation | frontiersin.orgresearchgate.net |

| Initial Dye Concentration | Increased from 20 to 120 µmol/L | Decreased degradation rate | frontiersin.orgfrontiersin.org |

| Fenton Reagent | Increased Fe²⁺ concentration | Increased decolorization rate | researchgate.net |

Ozonation and Electrochemical Oxidation Investigations

Advanced oxidation processes such as ozonation and electrochemical oxidation have been explored for the degradation of Acid Orange 8. frontiersin.orgresearchgate.netfrontiersin.org Ozonation involves the use of ozone (O₃) to break down complex organic molecules. rsc.org The effectiveness of ozonation can be significantly enhanced by using catalysts, a process known as catalytic ozonation. rsc.org For instance, nanocatalysts can boost the degradation and mineralization of azo dyes by increasing the production of highly reactive hydroxyl radicals. rsc.orgrsc.org The mechanism involves the adsorption of the dye onto the catalyst surface, followed by an attack from reactive oxygen species generated from ozone, leading to the cleavage of the azo bond and further degradation into smaller, less harmful compounds. rsc.orgrsc.org

Electrochemical oxidation is another promising method for treating wastewater containing Acid Orange 8. frontiersin.orgresearchgate.netfrontiersin.org This technique can effectively oxidize organic pollutants through direct or indirect oxidation. electrochemsci.org Indirect oxidation, which relies on electrogenerated species like hydroxyl radicals, is often more efficient. electrochemsci.org Studies using various electrode materials, such as Ti/RuO₂-Pt and Fe-doped PbO₂, have demonstrated significant removal of the dye and its organic load, measured by Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC). electrochemsci.orgnih.gov The degradation pathway in electrochemical oxidation typically starts with the cleavage of the azo bond (–N=N–), followed by hydroxylation and other reactions that break down the aromatic structures into smaller molecules and eventually mineralize them into CO₂, H₂O, and inorganic ions. nih.gov

The table below summarizes findings from electrochemical oxidation studies of similar azo dyes.

| Parameter | Condition | Result | Reference |

| Electrode | Fe-doped PbO₂ | 87.15% AO 7 removal in 60 min | nih.gov |

| Current Density | 20 mA cm⁻² | 49.88% COD removal | nih.gov |

| Initial pH | 5 | 44.94% TOC removal | nih.gov |

| Kinetics | Pseudo-first-order | Degradation rate constant of 0.035 min⁻¹ | nih.gov |

Ultraviolet/Hydrogen Peroxide (VUV/H₂O₂) Process Studies

The combination of ultraviolet (UV) radiation and hydrogen peroxide (H₂O₂) is a widely studied advanced oxidation process for dye degradation. researchgate.netdergipark.org.trscispace.comjournalssystem.com This process generates highly reactive hydroxyl radicals (•OH) that are effective in breaking down the complex structure of azo dyes like Acid Orange 8. researchgate.netjournalssystem.com The photochemical decolorization of Acid Orange 8 in a UV/H₂O₂ system has been shown to be rapid and follows apparent first-order kinetics. researchgate.net

The efficiency of the UV/H₂O₂ process is influenced by several factors, including the initial concentration of H₂O₂, pH, and the intensity of UV light. researchgate.netscispace.com Research indicates that the rate of decolorization increases with the initial H₂O₂ dosage up to a certain "critical" point, beyond which the excess H₂O₂ can act as a scavenger of hydroxyl radicals, thus inhibiting the degradation rate. researchgate.netjournalssystem.com The pH of the solution also plays a crucial role; for many azo dyes, degradation is more effective in acidic or neutral conditions. researchgate.netgnest.org For instance, studies on the VUV/H₂O₂ process have shown that the degradation of Acid Orange 8 is more efficient under acidic conditions compared to alkaline conditions. researchgate.netncl.edu.twarchive.org

The degradation process involves the attack of hydroxyl radicals on the dye molecule, leading to the cleavage of the azo bond and the breakdown of the aromatic rings into smaller organic acids and eventually mineralization to CO₂ and H₂O. scispace.com

The following table presents data from a study on the UV/H₂O₂ degradation of Acid Orange 8 and other dyes.

| Dye | Optimal H₂O₂/Dye Molar Ratio | Reference |

| Acid Orange 8 | 55 | scispace.com |

| Methyl Orange | 65 | scispace.com |

| Acid Blue 74 | 70 | scispace.com |

Oxidation with Homogeneous Catalysts (e.g., OsO₄/Chloramine-B)

Homogeneous catalysis offers another avenue for the oxidative degradation of Acid Orange 8. A notable example is the use of osmium tetroxide (OsO₄) as a catalyst in combination with an oxidant like Chloramine-B in an alkaline medium. isca.me This system has been shown to be effective for the decolorization of Acid Orange 8 in wastewater. isca.me

The process involves the OsO₄ catalyst facilitating the transfer of oxygen from the oxidant (Chloramine-B) to the dye molecule, leading to its degradation. The reaction mechanism for such systems can be complex, but it is understood that the transition metal catalyst exists in a higher oxidation state, which is a potent oxidizing agent. osaka-u.ac.jp The effectiveness of this method is dependent on various parameters, including the concentrations of the dye, oxidant, catalyst, and the pH of the solution. isca.me Studies have shown that this oxidation process can significantly reduce the Chemical Oxygen Demand (COD) of the treated dye solution, indicating substantial mineralization of the organic content. isca.me Furthermore, phytotoxicity analysis of the treated dye solution has shown reduced toxicity, suggesting it is an environmentally benign process. isca.me

Research has confirmed that OsO₄ is a particularly effective catalyst among other platinum group metals for this specific redox system. isca.me The benefits of this method include its simplicity, low cost, mild experimental conditions, and reduced reaction time. isca.me

Biodegradation and Biotransformation Studies

Biological methods, utilizing microorganisms, present an environmentally friendly and cost-effective alternative for the treatment of dye-containing effluents.

Microbial Consortium Development for Dye Decolorization

The use of microbial consortia, which are mixed cultures of different microorganisms, often shows higher efficiency and resilience in degrading complex pollutants like azo dyes compared to single microbial strains. tandfonline.commdpi.comresearchgate.net This is attributed to the synergistic metabolic activities of the different species within the consortium, where the breakdown products of one organism can be further degraded by another. mdpi.com

Several bacterial consortia have been developed and shown to be effective in decolorizing Acid Orange 8 and other azo dyes. semanticscholar.orgfrontiersin.orgfrontiersin.org For example, a consortium composed of Pseudomonas stutzeri, Bacillus tequilensis, Bacillus flexus, and Kocuria rosea (consortium SPB92) demonstrated the ability to decolorize Acid Orange 8 under static conditions. frontiersin.org The optimal conditions for this consortium were found to be a pH of 7.5 and a temperature of 32°C. frontiersin.orgfrontiersin.org The addition of a co-substrate like yeast extract can significantly enhance the decolorization rate. frontiersin.org The effectiveness of such consortia is often best under static or anaerobic conditions, which facilitates the reductive cleavage of the azo bond. researchgate.netfrontiersin.org

The table below highlights the performance of a developed bacterial consortium on Acid Orange decolorization.

| Parameter | Condition | Result | Reference |

| Consortium | SPB92 | Decolorization of 30 mg/L in 23 h | frontiersin.org |

| Optimal pH | 7.5 | 86% decolorization | frontiersin.org |

| Optimal Temperature | 32°C | High decolorizing activity | frontiersin.org |

| Condition | Static, with yeast extract | Enhanced decolorization | frontiersin.org |

| Pollutant Reduction | - | 96% BOD₅, 79% COD, 54% TOC reduction | frontiersin.orgfrontiersin.org |

Enzymatic Degradation Pathways of Azo Structures

The key to the microbial degradation of azo dyes lies in the action of specific enzymes. The initial and most critical step in the breakdown of azo dyes is the reductive cleavage of the azo bond (–N=N–). This reaction is typically catalyzed by enzymes called azoreductases under anaerobic or microaerophilic conditions. tandfonline.com This cleavage breaks the chromophore of the dye, leading to its decolorization and the formation of aromatic amines, which are often colorless but can be toxic. semanticscholar.org

Following the initial reductive cleavage, the resulting aromatic amines are often further degraded under aerobic conditions. This subsequent degradation is carried out by other microbial enzymes, such as monooxygenases and dioxygenases, which break down the aromatic rings. This two-step anaerobic-aerobic process is crucial for the complete mineralization of azo dyes into less harmful substances like carbon dioxide, water, and inorganic salts. Some microorganisms, particularly fungi, can also degrade azo dyes aerobically using extracellular enzymes like laccases and peroxidases. tandfonline.com

Identification of Biodegradation Intermediates

Studies on the biodegradation of Acid Orange 8 by microbial consortia have confirmed the breakdown of the parent dye molecule. frontiersin.org For instance, in the degradation of Acid Orange 7, a closely related azo dye, intermediates such as 2-naphthalenol, phenol, and N,1-di(phenyl)methanimine have been identified. iaeng.org Research on the oxidative degradation of Acid Orange has identified intermediates like benzenesulfonate, 4-diaminobenzenesulfonic acid, 2-naphthol (B1666908), and 1,2-naphthoquinone. researchgate.net The disappearance of the original dye peak in UV-Vis spectra and the appearance of new peaks corresponding to these intermediates, followed by their eventual disappearance, confirms the progressive breakdown of the dye. frontiersin.orgiaeng.org FT-IR analysis can show changes in functional groups, providing further evidence of biodegradation. frontiersin.org The ultimate goal of bioremediation is the complete mineralization of these intermediates, which is confirmed by a significant reduction in parameters like COD and TOC. frontiersin.orgfrontiersin.org

Advanced Remediation and Removal Technologies for Acid Orange 8

Adsorption-Based Removal Strategies

Adsorption has emerged as a highly effective and widely studied method for the removal of dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. This section focuses on the latest developments in adsorbent materials for the removal of Acid Orange 8.

Development and Characterization of Novel Adsorbent Materials

Recent research has focused on creating novel adsorbents with high surface areas, specific functional groups, and enhanced stability to improve the efficiency and cost-effectiveness of Acid Orange 8 removal.

Industrial by-products like fly ash and coal bottom ash are being repurposed as low-cost starting materials for the synthesis of zeolites. However, unmodified zeolites exhibit negligible affinity for anionic dyes like Acid Orange 8. arcjournals.org To overcome this, surface modification with cationic surfactants is employed.

Researchers have successfully synthesized zeolitic materials from coal fly ash and modified them with cationic surfactants such as hexadecyltrimethylammonium bromide (HDTMA-Br) and hexadecyltrimethylammonium chloride (HDTMA-Cl). researchgate.net This modification creates a positive surface charge on the zeolite, significantly enhancing its adsorption capacity for the anionic Acid Orange 8 dye. arcjournals.org Characterization using X-ray diffraction (XRD) confirms the zeolitic structures, often identifying hydroxysodalite (B1173353) and NaP1 as the dominant phases. arcjournals.orgresearchgate.net

Kinetic studies consistently show that the adsorption process follows a pseudo-second-order model, indicating that chemisorption is the rate-limiting step. researchgate.net The equilibrium data have been analyzed using various isotherm models, with the Langmuir and Freundlich models often providing the best fit. arcjournals.orgresearchgate.net For instance, zeolite modified with HDTMA-Br demonstrated a higher efficiency for Acid Orange 8 removal compared to its HDTMA-Cl counterpart. researchgate.net In one study, the monolayer adsorption capacity for a surfactant-modified zeolite from coal bottom ash (SMZBA) was determined to be 1.15 mg/g according to the Langmuir isotherm model. arcjournals.org Another study reported maximum adsorption capacities of 4.67 mg/g for HDTMA-Br modified fly ash zeolite. The negative Gibbs free energy change (ΔG°) values obtained in these studies confirm the spontaneous and thermodynamically favorable nature of the adsorption process. researchgate.net

| Adsorbent | Source Material | Modifier | Best Fit Kinetic Model | Best Fit Isotherm Model | Max. Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|---|---|---|

| SMZ-Br | Coal Fly Ash | HDTMA-Br | Pseudo-second-order | Langmuir | 4.67 | |

| SMZ-Cl | Coal Fly Ash | HDTMA-Cl | Pseudo-second-order | Freundlich | 1.48 | |

| SMZBA | Coal Bottom Ash | HDTMA-Br | Pseudo-second-order | Langmuir | 1.15 | arcjournals.org |

Chitosan (B1678972), a biopolymer derived from chitin (B13524), is a promising biosorbent due to its polycationic nature and the presence of reactive amino and hydroxyl groups. nih.govacs.org These properties make it highly effective for adsorbing anionic dyes like Acid Orange 8 through electrostatic interactions. nih.gov To enhance its mechanical stability and adsorption performance, chitosan is often combined with other materials to form composites.

Chitosan has been successfully deposited onto fumed silica (B1680970) without the need for cross-linking agents, creating a hybrid biosorbent with a high affinity for Acid Orange 8. nih.govacs.org The adsorption process is influenced by temperature, with studies showing it to be spontaneous and exothermic. acs.org For example, the maximum adsorption capacity was found to be about one-third higher at 5°C compared to 45°C. acs.org Kinetic studies revealed that equilibrium is achieved faster at higher temperatures, with 50% dye removal occurring in 10 minutes at 45°C. nih.govacs.org

Other research has explored the synthesis of chitosan-silica composites using various silica phases, such as SBA-15 and MCM-41. nih.govnih.gov A composite made with SBA-15 (ChSBA) showed an adsorption capacity of 0.57 mmol/g for Acid Orange 8. nih.gov The primary mechanism for adsorption in these composites is the electrostatic attraction between the positively charged surface of the adsorbent and the negatively charged dye anions. nih.gov

| Adsorbent | Composition | Adsorption Capacity (am) | Adsorption Affinity (log K) | Reference |

|---|---|---|---|---|

| ChSBA | Chitosan-SBA-15 | 0.57 mmol/g | 0.69 | nih.gov |

| Chitosan-Fumed Silica | Chitosan on Fumed Silica | Higher at lower temperatures | N/A | acs.org |

Metal oxide nanoparticles and bimetallic systems represent a frontier in adsorbent technology, offering high reactivity and surface area for the degradation and removal of organic pollutants.

Palladium-nickel (Pd-Ni) bimetallic nanoparticles supported on activated carbon and cerium oxide (Pd-Ni/AC-CeO₂) have proven to be highly effective adsorbents for Acid Orange 8. mdpi.comresearchgate.net Synthesized by a transfer phase method, these nanoparticles demonstrate over 90% removal efficiency. mdpi.com Characterization via SEM and XRD confirmed the formation of a Pd-Ni alloy. mdpi.comresearchgate.net The adsorption process fits the Langmuir isotherm model well, with impressive maximum adsorption capacities of 666.6 mg/g at 293 K, increasing to 769 mg/g at 333 K. mdpi.com The kinetics follow a pseudo-second-order model, and thermodynamic analysis indicates the adsorption is spontaneous and exothermic. mdpi.com The adsorbent also shows good reusability, maintaining up to 80% efficiency after six cycles. mdpi.com

Perovskite-type metal oxides, such as strontium ferrate (SrFeO₃-δ), have also been investigated for the removal of Acid Orange 8. mdpi.comresearchgate.net These materials can act as thermocatalysts, degrading organic pollutants under dark ambient conditions. researchgate.netuq.edu.au Studies have shown that SrFeO₃-δ can achieve full decoloration of Acid Orange 8 in 60 minutes. researchgate.net Doping strontium ferrate with cerium (e.g., Sr₀.₈₅Ce₀.₁₅FeO₃-δ) has been shown to stabilize the structure and maintain high catalytic activity for the degradation of pollutants like Acid Orange 8. mdpi.comresearchgate.net

| Adsorbent/Catalyst | Type | Removal Efficiency / Time | Max. Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|---|

| Pd-Ni/AC-CeO₂ | Bimetallic Nanoparticles | >90% | 769 (at 333 K) | mdpi.com |

| SrFeO₃-δ | Perovskite Metal Oxide | Full decoloration in 60 min | N/A (Degradation) | researchgate.net |

| Pd-Ni | Bimetallic Nanoparticles | 80% | N/A | ymerdigital.com |

Activated carbon is a conventional and highly effective adsorbent due to its large surface area and porous structure. walshmedicalmedia.com Research on its application for Acid Orange 8 removal continues to evolve.

One study utilized activated carbon cloth (ACC) as both a conventional adsorbent and as an electrode for electrosorption. researchgate.net The results indicated that electrosorption enhanced both the amount and the speed of Acid Orange 8 removal compared to simple adsorption. researchgate.net For both processes, the kinetic data were best described by the pseudo-second-order model, suggesting a chemisorption mechanism. researchgate.net

Polymeric materials are being explored as versatile platforms for dye removal. Nitrocellulose membranes (NCM), in particular, have been investigated for the photodegradation of Acid Orange 8. frontiersin.orgfrontiersin.org These membranes, with their high specific surface area, can facilitate the degradation of the dye under simulated sunlight. frontiersin.org

The degradation rate constant for Acid Orange 8 in the NCM system was found to be 1.94 × 10⁻³ min⁻¹, which is significantly higher than in pure water. frontiersin.org The photodegradation rate is influenced by several factors; it increases with decreasing initial dye concentration and increasing light intensity. frontiersin.org Acidic conditions (pH 3.0) were found to be optimal for the degradation process. frontiersin.org The presence of certain ions also affects the efficiency, with Ca²⁺ and Mg²⁺ promoting photodegradation, while CO₃²⁻ inhibits it. frontiersin.org

| Parameter | Optimal Value/Condition | Reference |

|---|---|---|

| Solution Concentration | 20 μmol/L | frontiersin.org |

| Membrane Area | 17.35 cm² | frontiersin.org |

| Light Intensity | 481 μmol/(m²s) | frontiersin.org |

| pH | 3.0 | frontiersin.org |

Activated Carbon-Based Adsorbents

Adsorption Equilibrium Modeling

The relationship between the concentration of the dye in the solution and the amount adsorbed onto the adsorbent at equilibrium is described by adsorption isotherms. Several models are used to analyze the experimental data and understand the nature of the adsorption process.

The Langmuir and Freundlich models are fundamental in describing the adsorption of Acid Orange 8.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It is often found to be the best-fitting model for Acid Orange 8 adsorption, indicating a monolayer coverage of the dye on the adsorbent surface. e-journals.inarcjournals.orgnih.govnih.gov For instance, in a study using surfactant-modified zeolite from coal bottom ash (SMZBA), the Langmuir model provided an excellent fit with a high correlation coefficient (R² of 0.99), suggesting it is the most applicable isotherm to describe the system. arcjournals.org Similarly, research on palladium-nickel (Pd-Ni) nanoparticles supported on carbon and cerium oxide also showed that the Langmuir model was the most suitable for describing the equilibrium data, with maximum adsorption capacities increasing with temperature. semanticscholar.org The favorability of the adsorption process is often confirmed by the dimensionless separation factor, R_L, with values between 0 and 1. e-journals.in

The Freundlich isotherm , on the other hand, is an empirical model that describes multilayer adsorption on a heterogeneous surface. e-journals.inresearchgate.net While the Langmuir model often provides a better fit, the Freundlich model is also applied to understand the surface heterogeneity. arcjournals.orgresearchgate.net A Freundlich constant 'n' greater than 1 indicates favorable adsorption conditions. arcjournals.org In some cases, both Langmuir and Freundlich isotherms fit the adsorption data well, suggesting a complex interaction between the dye and the adsorbent. researchgate.net

Table 1: Langmuir and Freundlich Isotherm Parameters for Acid Orange 8 Adsorption

| Adsorbent | Isotherm Model | Parameters | Value | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|---|

| Surfactant-Modified Zeolite from Bottom Ash (SMZBA) | Langmuir | Q₀ (mg g⁻¹) | 1.15 | 0.99 | arcjournals.org |

| Freundlich | n | >1 | <0.86 | arcjournals.org | |

| Pd-Ni/AC-CeO₂ | Langmuir | Qₘₐₓ (mg/g) at 293 K | 666.6 | ~1 | semanticscholar.org |

| Qₘₐₓ (mg/g) at 333 K | 769 | ||||

| Zeolitic Imidazolate Framework-8 (ZIF-8) | Langmuir | qₘₐₓ (mg/g) | 80.47 | - | nih.gov |

| Surfactant-Modified Nanozeolite (HDTMA-Br) | Langmuir | - | Best Fit | - |

The Temkin isotherm takes into account the adsorbent-adsorbate interactions. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. arcjournals.org In some studies, the Temkin model has shown a better correlation than the Freundlich model for Acid Orange 8 adsorption. arcjournals.org

The Dubinin-Radushkevich (D-R) isotherm is a more general model that does not assume a homogeneous surface or constant adsorption potential. arcjournals.orgnih.gov It is useful for determining the nature of the adsorption process, whether it is physical or chemical, by calculating the mean free energy of adsorption (E). nih.gov Values of E below 8 kJ/mol indicate a physical adsorption process. nih.gov The D-R model has been applied to Acid Orange 8 adsorption, often showing a reasonable fit to the experimental data. arcjournals.orgresearchgate.net

Table 2: Temkin and Dubinin-Radushkevich Isotherm Findings for Acid Orange 8

| Adsorbent | Isotherm Model | Key Finding | Reference |

|---|---|---|---|

| Surfactant-Modified Zeolite from Bottom Ash (SMZBA) | Temkin | Better correlation than Freundlich model. | arcjournals.org |

| Dubinin-Radushkevich | Provided a satisfactory fit to the data. | arcjournals.org | |

| Surfactant-Modified Nanozeolite (HDTMA-Br) | Temkin & D-R | Used to interpret equilibrium data. |

Langmuir and Freundlich Isotherm Applicability

Adsorption Kinetics Research

Adsorption kinetics describe the rate of adsorbate uptake, which governs the residence time required for the completion of the adsorption process.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of unoccupied sites. The pseudo-second-order model assumes that the rate-limiting step is chemisorption, involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. semanticscholar.orgsapientia.ro

Numerous studies have shown that the adsorption of Acid Orange 8 is best described by the pseudo-second-order kinetic model . nih.govsemanticscholar.orgresearchgate.netresearchgate.net This suggests that the adsorption process is likely controlled by chemisorption. semanticscholar.org For example, the adsorption onto surfactant-modified zeolites and Pd-Ni nanoparticles demonstrated an excellent fit with the pseudo-second-order model, with high correlation coefficients (R² > 0.99). arcjournals.orgsemanticscholar.orgresearchgate.net This model's applicability indicates that the adsorption rate depends on both the adsorbate and the adsorbent. arcjournals.org

Table 3: Kinetic Model Parameters for Acid Orange 8 Adsorption

| Adsorbent | Kinetic Model | Rate Constant | Adsorption Capacity (qₑ, mg/g) | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|---|

| Pd-Ni/AC-CeO₂ | Pseudo-first-order | - | - | - | semanticscholar.org |

| Pseudo-second-order | k₂ (g/mg/min) at 333K: 0.00252 | Calculated: 212 | 0.9996 | ||

| Surfactant-Modified Nanozeolite (HDTMA-Br) | Pseudo-second-order | - | - | 0.999 | researchgate.net |

| Zeolite-Activated Carbon Macrocomposite | Pseudo-second-order | - | - | Well-described | nih.gov |

The intraparticle diffusion model , as proposed by Weber and Morris, is often used to identify the rate-limiting step. mdpi.com If the plot of the amount of dye adsorbed versus the square root of time is linear and passes through the origin, then intraparticle diffusion is the sole rate-controlling step. mdpi.com However, for Acid Orange 8 adsorption, it is often found that the plot does not pass through the origin, indicating that intraparticle diffusion is not the only rate-limiting mechanism. arcjournals.orgsemanticscholar.org This suggests that the adsorption process is complex and may involve both film diffusion and intraparticle diffusion. mdpi.comresearchgate.net The initial, sharper region of the plot often represents external surface adsorption or film diffusion. jmaterenvironsci.com

The film diffusion model can also be applied to quantify the mass transfer through the boundary layer surrounding the adsorbent particles. mdpi.com Studies have indicated that for some systems, film diffusion may have a higher contribution than intraparticle diffusion. mdpi.com

Pseudo-First Order and Pseudo-Second Order Kinetic Models

Thermodynamic Parameter Determination (ΔG°, ΔH°, ΔS°) in Adsorption Processes

Thermodynamic parameters, including the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide crucial information about the spontaneity, thermal nature, and randomness of the adsorption process. acs.orgnih.govplos.org

A negative value of ΔG° indicates that the adsorption process is spontaneous and thermodynamically favorable. arcjournals.org The spontaneity of Acid Orange 8 adsorption has been confirmed in several studies, with negative ΔG° values reported for various adsorbents. arcjournals.orgsemanticscholar.org

The ΔH° value indicates whether the adsorption is exothermic (negative ΔH°) or endothermic (positive ΔH°). For Acid Orange 8, both exothermic and endothermic processes have been observed depending on the adsorbent used. For example, adsorption onto a chitosan-fumed silica composite was found to be exothermic, as indicated by a decrease in adsorption capacity with increasing temperature. acs.orgnih.gov Conversely, adsorption onto surfactant-modified nanozeolites was reported to be endothermic. researchgate.net

A positive ΔS° value suggests an increase in randomness at the solid-solution interface during adsorption. semanticscholar.org This has been observed in the adsorption of Acid Orange 8 onto Pd-Ni nanoparticles. semanticscholar.org

Table 4: Thermodynamic Parameters for Acid Orange 8 Adsorption

| Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Key Findings | Reference |

|---|---|---|---|---|---|

| Surfactant-Modified Zeolite from Bottom Ash (SMZBA) | -28.8 | - | - | Spontaneous | arcjournals.org |

| Pd-Ni/AC-CeO₂ | -18.73 to -20.58 | -7.593 | 38.4 | Spontaneous, Exothermic | semanticscholar.org |

| Chitosan-Fumed Silica Composite | Negative | Negative | - | Spontaneous, Exothermic | acs.orgnih.gov |

| Surfactant-Modified Nanozeolite (HDTMA-Br) | -7.856 to -6.142 | 13.384 | 63.46 | Spontaneous, Endothermic | researchgate.net |

Effect of Operational Parameters on Adsorption Performance (pH, Temperature, Initial Concentration, Adsorbent Dosage)

The efficiency of removing Acid Orange 8 (AO8) from aqueous solutions through adsorption is significantly influenced by several key operational parameters. These include the pH of the solution, the operational temperature, the initial concentration of the dye, and the dosage of the adsorbent used. Understanding and optimizing these parameters is crucial for maximizing the removal of AO8.

pH: The pH of the solution plays a critical role in the adsorption of AO8, primarily by affecting the surface charge of the adsorbent and the ionization state of the dye molecule. For anionic dyes like AO8, acidic conditions are generally more favorable for adsorption. frontiersin.orge-journals.in At low pH values, the adsorbent surface becomes protonated, creating a positive charge that enhances the electrostatic attraction with the negatively charged anionic dye molecules. semanticscholar.orgsapub.org Studies have shown that the maximum adsorption of AO8 often occurs in a pH range of 2 to 5. semanticscholar.org For instance, with activated carbon derived from bentonite (B74815), the highest removal percentages (88-98%) were observed at a pH range of 2-4. e-journals.in Similarly, using Pd-Ni/AC-CeO2 nanoparticles, maximum adsorption was achieved between pH 2 and 5. semanticscholar.org As the pH increases and becomes more alkaline, the adsorbent surface tends to become negatively charged, leading to electrostatic repulsion with the anionic dye molecules and a subsequent decrease in adsorption efficiency. frontiersin.orgsapub.org

Temperature: The effect of temperature on the adsorption of AO8 can indicate whether the process is endothermic or exothermic. For many adsorbent materials, the adsorption of AO8 is an exothermic process, meaning that a decrease in temperature favors the adsorption process. acs.orgnih.gov This phenomenon is attributed to the weakening of the adsorptive forces between the dye molecules and the active sites on the adsorbent surface as the temperature rises. acs.orgnih.gov For example, when using a chitosan–fumed silica composite, the adsorption capacity for AO8 was about one-third higher at 5°C compared to 45°C. acs.org Conversely, some studies have reported an endothermic process, where an increase in temperature enhances the removal efficiency. mdpi.com For instance, with a specific hydrogel adsorbent, the removal efficiency of an orange dye increased as the temperature was raised from 293.15 K to 313.15 K. mdpi.com

Initial Concentration: The initial concentration of AO8 in the solution is a significant driving force for the adsorption process. Generally, an increase in the initial dye concentration leads to an increase in the amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity). arcjournals.orgscirp.org This is because a higher concentration gradient provides a greater driving force for the mass transfer of dye molecules from the bulk solution to the adsorbent surface. scirp.org However, the percentage of dye removal often decreases as the initial concentration increases. At lower concentrations, there are more available active sites on the adsorbent for the dye molecules. As the initial concentration rises, these sites become saturated, leading to a lower percentage of removal even though the absolute amount of adsorbed dye is higher. arcjournals.org

Adsorbent Dosage: The dosage of the adsorbent is another critical parameter that directly influences the removal efficiency of AO8. An increase in the adsorbent dosage generally leads to a higher percentage of dye removal. semanticscholar.orgtsijournals.com This is due to the increased surface area and the greater number of available adsorption sites for the dye molecules. e-journals.insemanticscholar.org For example, with Pd-Ni/AC-CeO2 nanoparticles, a linear increase in removal efficiency was observed with an increase in adsorbent dosage up to a certain point, after which it plateaued. semanticscholar.org Similarly, studies using activated carbon from bentonite and de-inked pulp waste sludge showed that the percentage of AO7 removal increased with an increasing dose of the adsorbent. e-journals.intsijournals.com However, there is an optimal dosage beyond which the increase in removal efficiency becomes insignificant, likely due to the conglomeration of adsorbent particles. e-journals.in

Table 1: Effect of Operational Parameters on Acid Orange 8 Adsorption

| Parameter | General Effect on Adsorption | Optimal Conditions Reported in Studies | Supporting Evidence |

|---|---|---|---|

| pH | Adsorption is generally favored in acidic conditions for anionic dyes like AO8. | pH 2-5 e-journals.insemanticscholar.org | At low pH, the adsorbent surface is protonated, leading to electrostatic attraction with the anionic dye. semanticscholar.orgsapub.org |

| Temperature | Often an exothermic process, where lower temperatures enhance adsorption. acs.orgnih.gov | 5°C showed higher capacity than 45°C for a chitosan-silica composite. acs.org | Weakening of adsorptive forces at higher temperatures. acs.orgnih.gov Some systems show endothermic behavior. mdpi.com |

| Initial Concentration | Adsorption capacity (mg/g) increases with initial concentration, but percentage removal may decrease. arcjournals.orgscirp.org | Adsorption capacity increased from 0.350 to 1.05 mg/g as concentration rose from 10 to 50 mg/L. arcjournals.org | Higher concentration gradient acts as a driving force, but active sites become saturated at higher concentrations. arcjournals.orgscirp.org |

| Adsorbent Dosage | Percentage of dye removal increases with adsorbent dosage up to an optimal point. e-journals.insemanticscholar.orgtsijournals.com | A linear increase in removal was seen with Pd-Ni/AC-CeO2 up to 0.01 g. semanticscholar.org | More adsorbent provides a larger surface area and more active sites for adsorption. e-journals.insemanticscholar.org |

Catalytic Degradation Technologies

Heterogeneous Photocatalysis with Semiconductor Nanocomposites (e.g., ZnO/PANi, TiO2-containing Hydrogels, CuO Nanoparticles)

Heterogeneous photocatalysis has emerged as a promising advanced oxidation process for the degradation of recalcitrant organic pollutants like Acid Orange 8. This technology utilizes semiconductor nanocomposites which, upon irradiation with light of suitable energy, generate highly reactive species that can break down the complex dye molecules into simpler, less harmful substances.

ZnO/PANi Nanocomposites: Composites of zinc oxide (ZnO) and polyaniline (PANi) have demonstrated effective photocatalytic degradation of AO8. researchgate.netelectrochemsci.org The combination of these materials creates a synergistic effect. Polyaniline, a conductive polymer, can absorb visible light and inject electrons into the conduction band of ZnO. mdpi.com This process extends the photocatalytic activity of ZnO, which is typically only active under UV irradiation due to its wide band gap, into the visible light spectrum. mdpi.com The enhanced separation of photogenerated electron-hole pairs in the ZnO/PANi nanocomposite leads to a higher quantum yield and, consequently, more efficient degradation of the dye. researchgate.netelectrochemsci.org Studies have shown that ZnO/PANi nanocomposites can achieve complete degradation of AO8 under both UV and visible light illumination, with higher efficiency observed under visible light due to the narrow band gap of the composite. electrochemsci.org

TiO2-containing Hydrogels: Titanium dioxide (TiO2) is a widely used photocatalyst due to its high activity, stability, and non-toxicity. deswater.com However, its activity is primarily limited to the UV region of the spectrum. internationaljournalcorner.com Incorporating TiO2 nanoparticles into hydrogel networks can create a robust and reusable photocatalytic system. These hydrogels can adsorb the dye molecules, bringing them into close proximity with the TiO2 particles, thereby enhancing the degradation efficiency. researchgate.net The hydrogel structure also facilitates the recovery and reuse of the photocatalyst.

CuO Nanoparticles: Copper oxide (CuO) nanoparticles, often used in conjunction with other semiconductors like ZnO, have also been investigated for the photocatalytic removal of dyes. doaj.org The formation of heterostructures, such as CuO-ZnO, can improve the separation of charge carriers and enhance the photocatalytic activity under solar light. doaj.org The presence of CuO can extend the light absorption range of the composite material into the visible spectrum, making it more efficient for practical applications using sunlight.

The synthesis method and resulting morphology of photocatalysts are critical to their performance. Various techniques are employed to create these advanced materials, and their structures are meticulously analyzed using high-resolution microscopy.

Synthesis Methods: A common method for synthesizing nanocomposites like ZnO/PANi is the in-situ chemical oxidation of aniline (B41778) in the presence of ZnO nanoparticles, often through a sol-gel process. researchgate.netelectrochemsci.orgmdpi.com For catalysts like Ni-Pd/ZrO2, a co-precipitation method is utilized. deswater.com The synthesis of Al2MoZnO7 nanocomposites has also been achieved through a co-precipitation method followed by low-temperature calcination. jacsdirectory.com

Morphological Characterization:

Scanning Electron Microscopy (SEM): SEM is used to study the surface morphology and topography of the photocatalysts. For instance, SEM analysis of a ZnO/PANi nanocomposite revealed the loading of ZnO nanosheets onto the surface of the PANi layer. electrochemsci.org In the case of Ni-Pd/ZrO2 nanoparticles, SEM images showed that the Ni-Pd nanoparticles were well-dispersed on the surface of the zirconia (ZrO2) support. deswater.com SEM images of ZnO-doped lignin-based carbons showed highly dispersed ZnO nanoparticles on lignin-based carbon nanosheets. mdpi.com

Transmission Electron Microscopy (TEM): TEM provides higher resolution images, allowing for the determination of particle size, shape, and the internal structure of the nanocomposites. TEM has been used to confirm the size of Ni-Pd nanoparticles on a ZrO2 support, showing them to be below 100 nm. deswater.com For Al2MoZnO7 nanocomposites, TEM analysis indicated an average particle size of approximately 6.5 ± 0.3 nm. jacsdirectory.com

The optical properties of a semiconductor photocatalyst, particularly its band gap energy, determine the wavelength of light it can absorb to initiate the photocatalytic process.

Band Gap Determination: The optical band gap of a material is typically determined from its UV-Vis diffuse reflectance spectrum using a Tauc plot. electrochemsci.orgglobal-sci.com The band gap energy dictates the minimum energy of a photon required to excite an electron from the valence band to the conduction band, creating an electron-hole pair.

For pure ZnO, the band gap is around 3.3 eV, limiting its absorption to the UV region. internationaljournalcorner.commdpi.com

The creation of nanocomposites can alter the band gap. For a ZnO/PANi nanocomposite, the optical band gap was estimated to be 3.07 eV, a value that is influenced by the individual band gaps of PANi (2.39 eV) and ZnO (2.62 eV in that specific study). electrochemsci.org This shift allows for greater absorption of visible light. researchgate.netelectrochemsci.org

In another example, doping gelatin composites with cobalt chloride and silver nanoparticles increased the band gap from 1.82 to 1.95 eV, which was still low enough to be effective under visible light. nih.gov

For AgBr/BiVO4 composites, the introduction of AgBr narrowed the band gap of BiVO4 from 2.47 eV to 2.44 eV, enhancing its visible light absorption. global-sci.com

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to investigate the charge transfer characteristics at the interface between the photocatalyst and the electrolyte solution. It provides insights into the efficiency of electron-hole separation and transfer, which are crucial steps in the photocatalytic process.

A smaller charge transfer resistance (Rct), represented by a smaller semicircle in the Nyquist plot of the EIS data, indicates more efficient charge separation and faster interfacial charge transfer. mdpi.comresearchgate.net This leads to a lower recombination rate of photogenerated electrons and holes, and consequently, a higher photocatalytic activity.

Studies on ZnO/PANi nanocomposites have shown that their charge transfer resistance is significantly lower than that of pure PANi or ZnO alone. researchgate.netelectrochemsci.org This confirms that the composite structure promotes electron transfer at the photocatalyst-electrolyte interface, enhancing the rate of the photocatalytic reaction. electrochemsci.org

Similarly, for LaFeO3 photocatalysts, EIS measurements demonstrated a higher charge transfer and separation efficiency for samples calcined at 700 °C compared to those calcined at 900 °C, which correlated with their observed photocatalytic activity. bohrium.com

In the case of g-C3N4 (GCN) and sulfur-doped g-C3N4 (SGCN), EIS analysis is used alongside other electrochemical methods like cyclic voltammetry to understand the improved charge carrier dynamics in the doped material. rsc.org

Optical Property Analysis of Catalytic Materials (e.g., Band Gap Determination)

Heterogeneous Fenton and Fenton-like Processes (e.g., FeOCl/Biochar)

Heterogeneous Fenton and Fenton-like processes are another class of advanced oxidation technologies that utilize iron-based catalysts to generate highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H2O2). These processes offer the advantage of operating at a wider pH range compared to the homogeneous Fenton process and allow for easier catalyst recovery.

The degradation of Acid Orange dyes has been successfully achieved using these methods. For instance, the decolorization of Acid Orange II was studied using a non-homogeneous Fenton reaction catalyzed by natural vanadium-titanium (B8517020) magnetite. appliedmineralogy.com The process involves the adsorption of the dye onto the catalyst surface, followed by the catalytic decomposition of H2O2 to form hydroxyl radicals, which then attack and degrade the dye molecules. appliedmineralogy.com The optimal pH for the decolorization of AO8 and AR44 using Fenton's reagents was found to be 3.5. acs.org

Electrocatalytic Degradation Studies

Electrocatalytic degradation, a key advanced oxidation process, has been extensively studied for the removal of refractory organic pollutants like Acid Orange 8 from wastewater. This process typically involves the generation of highly reactive hydroxyl radicals (•OH) on the surface of an anode, which then non-selectively mineralize the organic compounds. Research has focused on various electrode materials and the influence of operational parameters such as current density, pH, and electrolyte composition on degradation efficiency.

Anodic Oxidation on Boron-Doped Diamond (BDD) Electrodes

Boron-doped diamond (BDD) electrodes are widely recognized for their superior performance in electrochemical oxidation due to their wide potential window, chemical inertness, and high efficiency in generating hydroxyl radicals. core.ac.uk

One comparative study investigated the electrochemical oxidation of Acid Orange 8 (AO8) using a BDD anode. tandfonline.com The research explored the impact of initial pH and current density on the discoloration and oxidation kinetics of the dye. The findings revealed that the degradation of AO8 is significantly influenced by the acidity of the medium, with maximum degradation rates observed in acidic conditions (pH 2). tandfonline.com This is attributed to the specific chemical structure of the azo dye. Furthermore, an increase in the applied current density was found to enhance the degradation rate of the dye solution. tandfonline.com

The study highlighted that the electrochemical process using BDD electrodes involves two kinetic steps, with the initial 30 minutes showing a faster degradation rate compared to the subsequent phase. tandfonline.com

In a separate study focusing on a mixture of three azo dyes, including Acid Orange 8, a photo-assisted electrochemical process with a BDD anode and an O₂-diffusion cathode was employed. nih.gov This research also confirmed the effectiveness of the BDD anode in degrading AO8, with applied current and reaction time being significant parameters influencing the efficiency of the process. nih.gov

Below is a data table summarizing the experimental conditions and findings from a study on the anodic oxidation of Acid Orange 8.

Table 1: Anodic Oxidation of Acid Orange 8 on Boron-Doped Diamond (BDD) Electrode

| Parameter | Conditions Investigated | Optimal Condition for AO8 Degradation | Reference |

|---|---|---|---|

| Electrode | Boron-Doped Diamond (BDD) | BDD | tandfonline.com |

| Initial pH | 2 and 8 | Acidic (pH 2) | tandfonline.com |

| Current Density | 20, 40, and 80 mA cm⁻² | Higher current density enhances degradation rate | tandfonline.com |

| Pollutant | Acid Orange 8 (azo dye) | - | tandfonline.com |

Performance of Other Anode Materials

Mechanistic and Kinetic Investigations of Acid Orange 8 Transformation

Elucidation of Reaction Pathways and Intermediate Formation during Degradation

The transformation of Acid Orange 8 (AO8) through various degradation processes involves a series of complex chemical reactions, beginning with the destruction of the chromophore and proceeding to the breakdown of its aromatic structures. The initial and most rapid step in the degradation of AO8 is the destruction of the azo group (-N=N-), which is responsible for its color. acs.orgfigshare.com This is followed by the slower degradation of the constituent benzene (B151609) and naphthalene (B1677914) rings. acs.orgfigshare.com The degradation process is often initiated by highly reactive species, such as hydroxyl radicals (•OH), which preferentially attack the electron-rich azo linkage. researchgate.net In processes like catalytic ozonation, ozone (O₃) plays a crucial role in generating these potent oxidizing species. mdpi.com

The cleavage of the azo bond in Acid Orange 8 can occur through several mechanisms depending on the degradation method employed.

Oxidative Cleavage: In advanced oxidation processes (AOPs), such as Fenton's reaction or photocatalysis, the primary mechanism is an attack by powerful oxidizing agents. Hydroxyl radicals (•OH) can attack the nitrogen atoms of the azo group, leading to the bond's scission. researchgate.net The oxidation of AO8 with agents like chloramine-T (CAT) and bromamine-T (BAT) also proceeds via the cleavage of the azo linkage. iosrjournals.org One proposed pathway involves the transformation of the azo bond into a hydroxyl structure, which is then further oxidized, leading to the bursting of the -N=N- bond and the formation of nitro groups. researchgate.net

Reductive Cleavage: Under certain photocatalytic conditions, particularly in the presence of a hole scavenger like formate (B1220265) on a TiO₂ surface, a reductive pathway becomes dominant. mdpi.com This mechanism involves the addition of electrons and protons to the azo bond, hydrogenating it and causing a reductive cleavage. mdpi.com This process typically breaks the -N=N- bond to form two separate amine (-NH₂) groups. frontiersin.org For a similar dye, Acid Orange 7, this reductive cleavage yields sulfanilic acid and 1-amino-2-naphthol (B1212963) as the primary aromatic amine intermediates. mdpi.com

Catalytic Cleavage: The presence of certain cations can promote the photodegradation and cleavage of the azo bond. It has been observed that cations can react with the dye molecule, and the resulting product's high reactivity can induce the breaking of the azo bond, thereby disrupting the dye's conjugated system. frontiersin.org

The cleavage can be symmetrical or asymmetrical, leading to a variety of initial intermediate products. uwindsor.ca

Following the initial cleavage of the azo bond and the formation of primary aromatic intermediates, the degradation of Acid Orange 8 proceeds through the breakdown of its benzene and naphthalene ring structures. This phase of the process is generally slower than the initial decolorization step. acs.orgfigshare.com